molecular formula C6H9ClO B8230851 4-Chlorocyclohexanone

4-Chlorocyclohexanone

Cat. No.: B8230851
M. Wt: 132.59 g/mol
InChI Key: BUBAVJLZSWOEBV-UHFFFAOYSA-N
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Description

4-Chlorocyclohexanone is an organic compound with the molecular formula C6H9ClO. It is a chlorinated derivative of cyclohexanone, characterized by the presence of a chlorine atom at the fourth position of the cyclohexanone ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. One common method involves the reaction of cyclohexanone with chlorine gas in the presence of a solvent such as glacial acetic acid. The reaction is typically carried out at low temperatures to control the rate of chlorination and to prevent over-chlorination .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexanone using chlorine gas. The process involves bubbling chlorine gas through a solution of cyclohexanone in water, often with the addition of powdered calcium carbonate to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxime.

    Reduction: It can be reduced to 4-chlorocyclohexanol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Chlorocyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorocyclohexanone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and affect metabolic pathways .

Comparison with Similar Compounds

    Cyclohexanone: The parent compound without the chlorine substitution.

    2-Chlorocyclohexanone: A positional isomer with the chlorine atom at the second position.

    4-Bromocyclohexanone: A similar compound with a bromine atom instead of chlorine.

Uniqueness: 4-Chlorocyclohexanone is unique due to the specific position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the fourth position also affects its physical and chemical properties compared to its isomers and analogs .

Properties

IUPAC Name

4-chlorocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBAVJLZSWOEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chlorocyclohexanone
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4-Chlorocyclohexanone
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4-Chlorocyclohexanone
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4-Chlorocyclohexanone
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4-Chlorocyclohexanone
Reactant of Route 6
4-Chlorocyclohexanone
Customer
Q & A

Q1: What is the role of 4-chlorocyclohexanone in the synthesis of sabina ketone?

A1: this compound serves as a crucial intermediate in the synthesis of sabina ketone and other 5-alkylbicyclo[3.1.0]hexan-2-ones [, ]. The synthesis starts with aromatic ethers, which undergo Birch reduction, hydrogen chloride addition, and hydrolysis to yield 4-chlorocyclohexanones. Treatment of these compounds with a base then leads to the formation of the target bicyclic ketones.

Q2: Can you elaborate on the reaction involving this compound and its transformation into the final product?

A2: While the provided abstracts don't delve into the detailed mechanism, they indicate that treating this compound with a base results in the formation of the bicyclic ring system [, ]. This likely involves an intramolecular cyclization reaction where the base abstracts a proton, generating a carbanion that attacks the carbonyl group, ultimately forming the bicyclo[3.1.0]hexane structure.

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